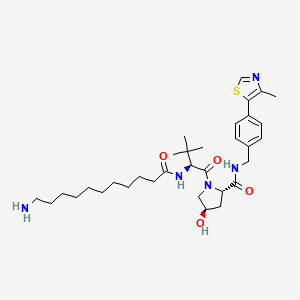
(S,R,S)-Ahpc-C10-NH2
説明
(S,R,S)-Ahpc-C10-NH2 is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, biotechnology, and medical research. This molecule belongs to the class of peptides and has a unique structure that makes it an ideal candidate for various biochemical and physiological studies.
科学的研究の応用
Roles of AhpC in Peroxide Reduction
The catalytic properties of cysteine residues in AhpC, which form disulfide bonds, have been investigated to understand their roles in peroxide reduction. Studies have demonstrated that certain cysteine residues are critical for the peroxidatic activity of AhpC, highlighting the enzyme's mechanism in reducing peroxides and protecting cells from oxidative damage (Ellis & Poole, 1997).
AhpC in Mycobacterium Tuberculosis
AhpC in Mycobacterium tuberculosis has been shown to act as a general antioxidant, protecting a range of substrates including DNA. The study suggests that AhpC belongs to a novel peroxiredoxin family with a unique disulfide-relay reaction mechanism, which might be crucial for its activity against peroxides (Chauhan & Mande, 2002).
AhpC in Vibrio Parahaemolyticus
Research on Vibrio parahaemolyticus, a pathogenic bacterium, has revealed the role of AhpC in the induction and maintenance of a viable but nonculturable (VBNC) state. This state is significant for bacterial survival under environmental stresses, and AhpC facilitates this process by detoxifying reactive oxygen species (Wang et al., 2013).
Identification of Cysteine Sulfenic Acid in AhpC
Studies have also focused on identifying cysteine sulfenic acid in AhpC, which is crucial for understanding the enzyme's mechanism in reducing hydroperoxides. This research provides insights into the structural aspects of AhpC and its reactivity towards peroxides, contributing to the understanding of its protective role against oxidative damage (Ellis & Poole, 1997).
作用機序
Target of Action
(S,R,S)-Ahpc-C10-NH2 is a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase . VHL is a key component of the cellular machinery that tags proteins for degradation. It plays a crucial role in cellular processes such as protein homeostasis and cell cycle regulation .
Mode of Action
As a VHL ligand, this compound interacts with the VHL E3 ubiquitin ligase, enabling the formation of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting specific proteins to the E3 ubiquitin ligase, marking them for degradation. This allows for the selective removal of disease-causing proteins from cells .
Biochemical Pathways
The interaction of this compound with VHL E3 ubiquitin ligase affects the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of most proteins in the cell. By influencing this pathway, this compound can modulate the levels of specific proteins, potentially altering various downstream cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific proteins targeted for degradation by the PROTACs it helps form. By selectively degrading disease-causing proteins, this compound could potentially alter cellular functions and pathways in a way that mitigates disease symptoms .
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51N5O4S/c1-23-29(43-22-36-23)25-16-14-24(15-17-25)20-35-31(41)27-19-26(39)21-38(27)32(42)30(33(2,3)4)37-28(40)13-11-9-7-5-6-8-10-12-18-34/h14-17,22,26-27,30,39H,5-13,18-21,34H2,1-4H3,(H,35,41)(H,37,40)/t26-,27+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWKSXPBEBWQQH-HRHHFINDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



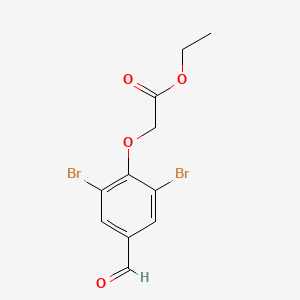
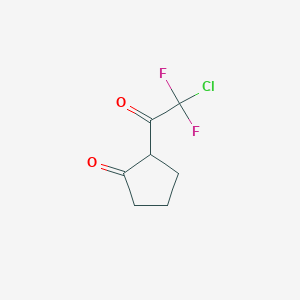
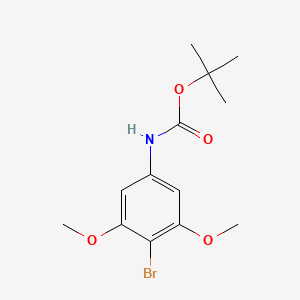
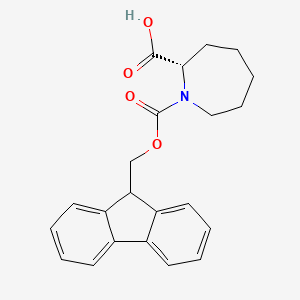

![Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B3118148.png)
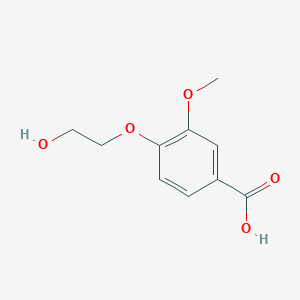

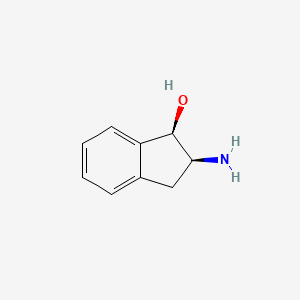
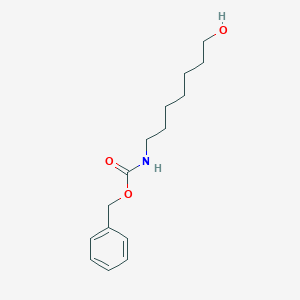

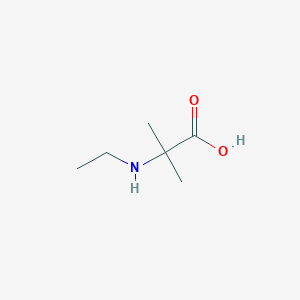
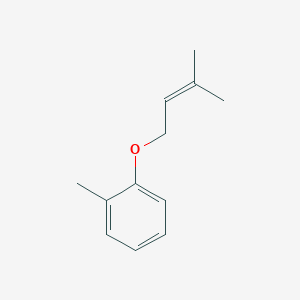
![[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B3118202.png)